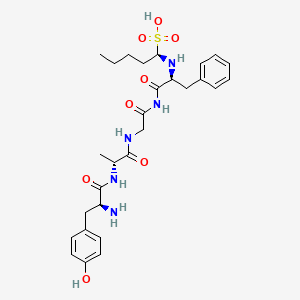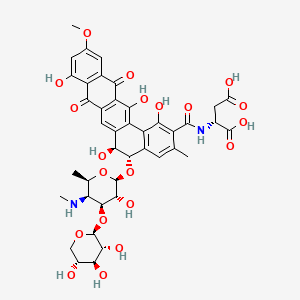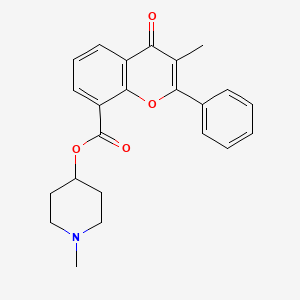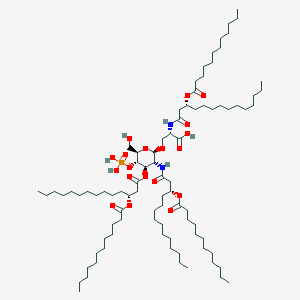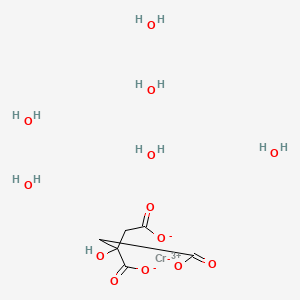
Chromic citrate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic citrate hexahydrate is a chemical compound with the formula Cr(C6H5O7)3·6H2O. It is a coordination complex where chromium is bound to citrate ligands and water molecules. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromic citrate hexahydrate can be synthesized through the reaction of chromium salts with citric acid in an aqueous solution. The typical reaction involves dissolving chromium(III) chloride in water, followed by the addition of citric acid. The mixture is then heated to promote the formation of the chromic citrate complex. The reaction can be represented as: [ \text{CrCl}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Cr(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity chromium salts and citric acid, with controlled reaction conditions to ensure the purity and yield of the final product. The solution is then cooled to precipitate the hexahydrate form, which is filtered and dried for further use .
Analyse Chemischer Reaktionen
Types of Reactions: Chromic citrate hexahydrate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in aqueous or non-aqueous solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) complexes .
Wissenschaftliche Forschungsanwendungen
Chromic citrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other chromium compounds.
Biology: Studied for its role in glucose metabolism and insulin signaling pathways.
Medicine: Investigated for its potential use in treating chromium deficiency and related metabolic disorders.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of chromic citrate hexahydrate involves its interaction with biological molecules. Chromium is an essential nutrient that plays a crucial role in glucose metabolism. It enhances insulin signaling by upregulating insulin-stimulated signal transduction pathways. This involves the activation of the insulin receptor and downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt), leading to increased glucose uptake by cells .
Vergleich Mit ähnlichen Verbindungen
- Chromium(III) chloride hexahydrate (CrCl3·6H2O)
- Chromium(III) sulfate (Cr2(SO4)3)
- Chromium(III) nitrate (Cr(NO3)3)
- Chromium(III) acetate (Cr(C2H3O2)3)
Comparison: Chromic citrate hexahydrate is unique due to its citrate ligands, which provide specific coordination geometry and reactivity. Unlike other chromium(III) compounds, it has enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medical applications. The citrate ligands also facilitate its role in metabolic pathways, distinguishing it from other chromium(III) complexes .
Eigenschaften
CAS-Nummer |
96030-95-4 |
|---|---|
Molekularformel |
C6H17CrO13 |
Molekulargewicht |
349.19 g/mol |
IUPAC-Name |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate |
InChI |
InChI=1S/C6H8O7.Cr.6H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;6*1H2/q;+3;;;;;;/p-3 |
InChI-Schlüssel |
INHSZNHCJAIFJF-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


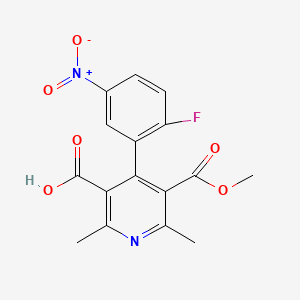
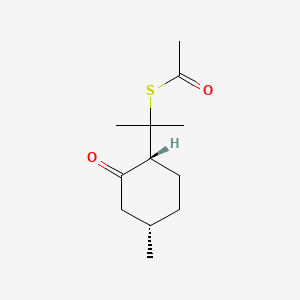
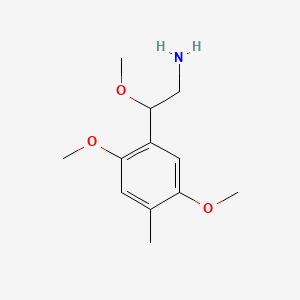
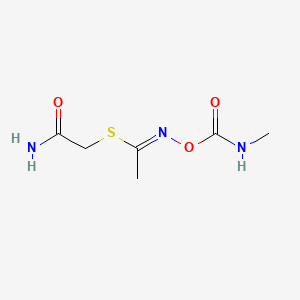
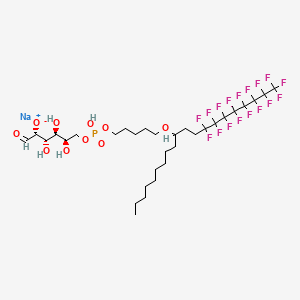

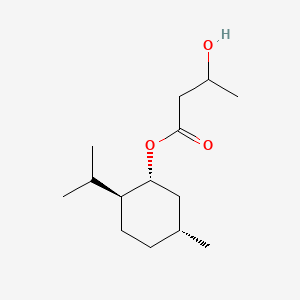


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
